Chemical and physical properties of 2-(4-chlorophenyl)hexanenitrile
Chemical and physical properties of 2-(4-chlorophenyl)hexanenitrile
An In-depth Technical Guide to 2-(4-chlorophenyl)hexanenitrile
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 2-(4-chlorophenyl)hexanenitrile (CAS No. 2124-74-5). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It aims to serve as a practical resource, combining established data with expert insights into the handling and application of this versatile nitrile intermediate.
Introduction and Overview
2-(4-chlorophenyl)hexanenitrile is a substituted arylacetonitrile that holds significant interest as a versatile building block in organic synthesis. Its structure, featuring a chiral center at the alpha-carbon, a reactive nitrile group, and a functionalized aromatic ring, makes it a valuable precursor for a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[] The presence of the 4-chloro substituent on the phenyl ring provides a site for further synthetic modification, for instance, through cross-coupling reactions, thereby enhancing its utility.
This guide will delve into the core physicochemical characteristics of this compound, provide a detailed protocol for its synthesis, discuss its chemical reactivity, and outline essential safety and handling procedures.
Molecular Structure and Identification
The structural arrangement of 2-(4-chlorophenyl)hexanenitrile consists of a hexanenitrile backbone where the carbon atom adjacent to the nitrile group (the α-carbon) is substituted with a 4-chlorophenyl group.[2] This substitution creates a stereogenic center, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.[2]
Molecular Structure of 2-(4-chlorophenyl)hexanenitrile
Caption: Molecular structure of 2-(4-chlorophenyl)hexanenitrile.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, purification, and use in chemical reactions. 2-(4-chlorophenyl)hexanenitrile is typically a colorless to light yellow or brownish-red liquid at room temperature.[2][3] Its high boiling point suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition.[2] The LogP value of approximately 3.98 indicates significant lipophilicity, which influences its solubility, favoring organic solvents like toluene, ethanol, and acetone over water.[2][3][4]
A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 2124-74-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₄ClN | [2][3][4] |
| Molecular Weight | 207.7 g/mol | [][2][3] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 308.7 ± 17.0 °C at 760 mmHg | [2][4] |
| 170-172 °C at 1.333 kPa (10 mmHg) | [3] | |
| Density | 1.1 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 116.1 ± 15.9 °C | [2][4] |
| LogP (octanol/water) | 3.98 | [2][4] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2][4] |
| Refractive Index | 1.521 | [2][4] |
| Solubility | Insoluble in water; soluble in toluene, ethanol, acetone | [3] |
Synthesis and Reactivity
α-Aryl nitriles are valuable synthetic intermediates, and several methods for their synthesis have been developed.[5][6] The most common and direct approach for synthesizing 2-(4-chlorophenyl)hexanenitrile is through the α-alkylation of the parent arylacetonitrile, 4-chlorophenylacetonitrile.
Synthetic Protocol: α-Alkylation of 4-Chlorophenylacetonitrile
This protocol describes a general and reliable method for the synthesis of 2-(4-chlorophenyl)hexanenitrile via the alkylation of 4-chlorophenylacetonitrile with a suitable butyl halide. The key to this reaction is the deprotonation of the acidic α-carbon of the starting nitrile to form a carbanion, which then acts as a nucleophile.
Expertise & Experience Insight: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is required to quantitatively deprotonate the α-carbon without competing in nucleophilic attack on the alkylating agent. The reaction is typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to solvate the cation of the base and facilitate the reaction.
Experimental Workflow: Synthesis of 2-(4-chlorophenyl)hexanenitrile
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-chlorophenylacetonitrile (1.0 eq) and anhydrous THF.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise over 15 minutes. Causality: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Anion Formation: The resulting suspension is stirred at 0°C for 30 minutes to ensure complete formation of the carbanion.
-
Alkylation: 1-Bromobutane (1.1 eq) is added dropwise via the dropping funnel. Insight: Using a slight excess of the alkylating agent ensures the complete consumption of the starting nitrile.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water to destroy any unreacted NaH.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile as a clear liquid.
Chemical Reactivity
The reactivity of 2-(4-chlorophenyl)hexanenitrile is dictated by its three main functional components: the nitrile group, the benzylic C-H bond, and the chloro-substituted aromatic ring.
-
Nitrile Group Transformations: The cyano group is highly versatile. It can be:
-
Hydrolyzed under acidic or basic conditions to form 2-(4-chlorophenyl)hexanoic acid.
-
Reduced using reagents like Lithium Aluminum Hydride (LiAlH₄) to yield the corresponding primary amine, 2-(4-chlorophenyl)hexylamine.
-
Reacted with Grignard reagents to form ketones after hydrolysis of the intermediate imine.
-
-
α-Carbon Reactivity: While the α-proton has been utilized for the synthesis of the molecule itself, further functionalization at this position is possible, although it can be sterically hindered.
-
Aromatic Ring Substitution: The 4-chloro substituent can be a site for nucleophilic aromatic substitution under specific conditions or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment, especially during distillation or transfers.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids/bases.[8]
First Aid Measures: [8][10][11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste.[11][12] Do not allow the product to enter drains.[9]
References
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2-(4-Chlorophenyl)hexanenitrile | CAS#:2124-74-5 | Chemsrc. (n.d.). Retrieved March 26, 2026, from [Link]
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CAS#:98595-02-9 | 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile | Chemsrc. (n.d.). Retrieved March 26, 2026, from [Link]
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2-(4-CHLOROPHENYL)-HEXANENITRILE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]
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Acetonitrile. (n.d.). Hayashi Pure Chemical Ind., Ltd. Retrieved March 26, 2026, from [Link]
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Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]
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Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. (2017, February 28). ACS Publications. Retrieved March 26, 2026, from [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved March 26, 2026, from [Link]
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Redox-Neutral alpha-Arylation of Alkyl Nitriles - SYNFORM - Thieme Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]
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Acetonitrile Identified uses: laboratory chemicals, organic. (2020, March 31). Formosa Plastics Corporation. Retrieved March 26, 2026, from [Link]
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A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. (n.d.). Retrieved March 26, 2026, from [Link]
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Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Retrieved March 26, 2026, from [Link]
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Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved March 26, 2026, from [Link]
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